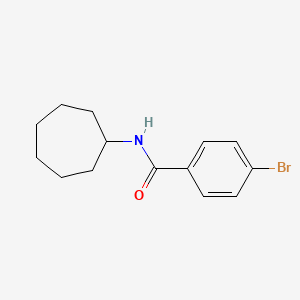

4-bromo-N-cycloheptylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cycloheptylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c15-12-9-7-11(8-10-12)14(17)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUGKRWBWFTHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N Cycloheptylbenzamide and Its Derivatives

Direct Amidation Approaches

Direct amidation methods are the most traditional and straightforward routes to amide bond formation. These approaches typically involve the reaction of a carboxylic acid derivative with an amine.

The direct condensation of 4-bromobenzoic acid with cycloheptylamine (B1194755) to form 4-bromo-N-cycloheptylbenzamide requires the activation of the carboxylic acid. This is often achieved by converting the carboxylic acid into a more reactive species, such as an ester or by using coupling agents. While direct thermal amidation is possible, it often requires high temperatures, which can lead to side reactions and is generally not preferred for substrates with moderate complexity.

Modern direct amidation methods often employ activating agents that facilitate amide bond formation under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to promote the reaction between a carboxylic acid and an amine. Enzymatic approaches, utilizing lipases or other amidases, also represent a green alternative for direct amidation, sometimes proceeding from the carboxylic acid or a simple ester. nih.gov For instance, lipases have been shown to catalyze the direct amidation of oleic acid with taurine, showcasing the potential of biocatalysis in this field. nih.gov

A general representation of this approach involves the reaction of an activated 4-bromobenzoic acid derivative with cycloheptylamine in a suitable solvent.

General Reaction Scheme:

While specific examples for the direct amidation of 4-bromobenzoic acid esters with cycloheptylamine are not extensively detailed in readily available literature, the general principles of amidation suggest that methyl or ethyl 4-bromobenzoate (B14158574) could react with cycloheptylamine, typically under heating or with the aid of a catalyst, to yield the desired amide.

A more common and highly efficient method for the synthesis of this compound is the acylation of cycloheptylamine with a 4-bromobenzoyl halide, most commonly 4-bromobenzoyl chloride. This reaction, a classic Schotten-Baumann type reaction, is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The first step in this sequence is the preparation of 4-bromobenzoyl chloride from 4-bromobenzoic acid. This is readily achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, 4-bromobenzoic acid can be refluxed with thionyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM), to produce 4-bromobenzoyl chloride in high yield. google.com

The subsequent reaction of 4-bromobenzoyl chloride with cycloheptylamine furnishes the target amide. The reaction is generally performed at low temperatures to control its exothermicity and in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the HCl formed during the reaction.

Reaction Scheme:

4-Br-C₆H₄-COOH + SOCl₂ → 4-Br-C₆H₄-COCl + SO₂ + HCl

4-Br-C₆H₄-COCl + H₂N-cycloheptane + Base → 4-Br-C₆H₄-CONH-cycloheptane + Base·HCl

A patent describes a general procedure for the preparation of N-cycloalkylamides by the cautious reaction of a cycloalkylamine with an acid halide. sioc-journal.cn This method is directly applicable to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 4-Bromobenzoyl chloride | Cycloheptylamine | Triethylamine | Dichloromethane | This compound | google.com, sioc-journal.cn |

| p-Toluenesulfonyl chloride | Cycloheptylamine | Sodium Hydroxide | Water/Acetone | N-cycloheptyl-p-toluenesulfonamide | sioc-journal.cn |

This table presents representative examples of acylation reactions to form N-cycloalkylamides and related compounds.

Transition Metal-Catalyzed Coupling Reactions for Benzamide (B126) Formation

In recent decades, transition metal catalysis, particularly with palladium, has revolutionized the synthesis of amides, offering milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl-containing compounds, including amides. These reactions typically involve the coupling of an aryl or vinyl halide with an amine and a source of carbon monoxide.

The palladium-catalyzed aminocarbonylation of aryl halides provides a direct route to benzamides from readily available starting materials. In the context of synthesizing this compound, this would involve the reaction of a dihalo-benzene, such as 1,4-dibromobenzene (B42075) or 1-bromo-4-iodobenzene, with cycloheptylamine and carbon monoxide in the presence of a palladium catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladium(II)-acyl complex. This reactive intermediate then undergoes nucleophilic attack by the amine, leading to the formation of the amide and regeneration of the Pd(0) catalyst. nih.gov A variety of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or bidentate ligands like Xantphos, are often employed to stabilize the palladium catalyst and promote the reaction. nih.gov

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| Iodoalkenes | Nortropinone | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | N-Acylnortropinone | 77-86% | nih.gov |

| Iodo(hetero)arenes | Nortropinone | Pd(OAc)₂ / Xantphos | Et₃N | DMF | N-(hetero)aroylnortropinone | - | nih.gov |

| 4-Iodobenzotrifluoride | Ammonia | (DCPP)Pd(CO)₂ | DBU | - | 4-Fluorobenzamide | High | nih.gov |

This table showcases examples of palladium-catalyzed aminocarbonylation reactions with various substrates and conditions.

Due to the hazardous nature of carbon monoxide gas, significant research has been directed towards the development of CO surrogates. These are stable, easy-to-handle compounds that can release CO in situ under the reaction conditions. Molybdenum hexacarbonyl, Mo(CO)₆, is a widely used solid source of CO in palladium-catalyzed carbonylation reactions. diva-portal.org It can be used for both alkoxycarbonylation and aminocarbonylation reactions. diva-portal.org

The use of Mo(CO)₆ in the synthesis of this compound would follow a similar palladium-catalyzed pathway as with gaseous CO. The Mo(CO)₆ would decompose under the reaction conditions to provide the necessary carbon monoxide for the carbonylation step. This approach offers a safer and more convenient alternative for laboratory-scale synthesis. Other CO surrogates, such as chloroform, have also been reported for palladium-catalyzed aminocarbonylations. nih.gov

Copper-Mediated Amidation Reactions (e.g., Goldberg-type Reactions)

The Goldberg reaction, a copper-catalyzed N-arylation of amides, stands as a significant transformation in organic synthesis for creating C-N bonds. researchgate.net This reaction and its modern variations offer a direct route to N-aryl amides, which are prevalent in pharmaceuticals and fine chemicals. researchgate.net Originally, these reactions were conducted at high temperatures, often around 200°C, using a copper catalyst. researchgate.net

Contemporary advancements in the Goldberg reaction have led to the development of more efficient and milder catalytic systems. For instance, a common and effective catalyst system involves the in-situ formation of a catalyst from copper(I) iodide (CuI) and a ligand, such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA). researchgate.netnih.gov These catalyst systems can achieve high yields with catalyst loadings as low as 0.5–3 mol%. nih.gov The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is also crucial for the reaction's success. beilstein-journals.org

While the classic Goldberg reaction involves the N-arylation of amides with aryl halides, related copper-catalyzed methods can be employed for the synthesis of N-alkyl amides. For the synthesis of a compound like this compound, a plausible approach would involve the coupling of 4-bromobenzamide (B181206) with a cycloheptyl halide or a related cycloheptyl-containing reagent, although this specific transformation is not extensively documented. More commonly, the amide bond is formed through other means, and the copper-catalyzed reactions are reserved for subsequent arylations.

Alternative Cross-Coupling Methods for C-N Bond Formation

Beyond copper-catalyzed methods, palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of C–N bonds in the synthesis of aromatic amines and their derivatives. acs.org These reactions, often referred to as Buchwald-Hartwig aminations, are exceptionally general and have broad applications in the synthesis of pharmaceuticals, natural products, and organic materials. acs.org The continuous evolution of ligands and precatalysts has resulted in highly reliable and versatile protocols. acs.org

For the synthesis of N-substituted benzamides, palladium-catalyzed coupling of an aryl halide with an amide can be a powerful strategy. A typical catalytic system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with a suitable ligand like Xantphos. beilstein-journals.org The choice of base, such as cesium carbonate (Cs₂CO₃), is also critical for an efficient reaction. beilstein-journals.org These reactions are often carried out in solvents like dioxane. beilstein-journals.org

In addition to metal-catalyzed approaches, metal-free cross-dehydrogenative coupling (CDC) reactions are emerging as a sustainable alternative. nih.gov These reactions involve the direct coupling of C-H/N-H bonds to form a C-N bond without the need for pre-functionalization of the substrates. nih.gov For example, the use of PhI(OAc)₂ as a terminal oxidant and cross-coupling mediator can facilitate the coupling of primary benzamides with amines. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Benzamides

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is instrumental for the derivatization of the aromatic ring by replacing the bromo substituent with various aryl groups.

A relevant study showcases the arylation of (S)-4-bromo-N-(1-phenylethyl)benzamide using a Pd(0) catalyst with a variety of aryl boronic acids. researchgate.net This reaction proceeds in moderate to good yields, demonstrating the broad applicability of this method for creating a library of analogues. researchgate.net

The Suzuki-Miyaura reaction is inherently regioselective, targeting the site of the halogen atom. In the case of this compound, the reaction will selectively occur at the C4 position of the benzamide ring, where the bromine atom is located. This allows for precise modification of the molecule without affecting other positions on the aromatic ring or the N-cycloheptyl group.

The scope of the Suzuki-Miyaura reaction with respect to the boronic acid partner is generally broad. Both electron-rich and electron-deficient aryl boronic acids can be successfully coupled. A study on a similar 4-bromobenzamide derivative demonstrated successful coupling with a range of aryl boronic acids, including those with methyl, methoxy, chloro, and nitro substituents. researchgate.net The yields for these transformations typically range from moderate to good. researchgate.net

Below is a table illustrating the scope of the Suzuki-Miyaura coupling for the synthesis of aryl-substituted benzamide analogues from a 4-bromo-N-substituted benzamide precursor. researchgate.net

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | (S)-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 89 |

| 2 | p-tolylboronic acid | (S)-4'-methyl-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 81 |

| 3 | o-tolylboronic acid | (S)-2'-methyl-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 77 |

| 4 | m-tolylboronic acid | (S)-3'-methyl-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 79 |

| 5 | 4-methoxyphenylboronic acid | (S)-4'-methoxy-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 84 |

| 6 | 4-chlorophenylboronic acid | (S)-4'-chloro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 75 |

| 7 | 4-nitrophenylboronic acid | (S)-4'-nitro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 62 |

| 8 | 3-nitrophenylboronic acid | (S)-3'-nitro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 68 |

| 9 | 2-nitrophenylboronic acid | (S)-2'-nitro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 65 |

This interactive table is based on data from the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide analogues. researchgate.net

Derivatization at the Amide Nitrogen Atom

Modification at the amide nitrogen atom of a pre-formed benzamide is a less common strategy compared to the initial synthesis with a desired N-substituent. However, methods for N-alkylation and N-arylation of amides do exist. The Goldberg and Buchwald-Hartwig reactions, for instance, are primarily used for N-arylation.

For the synthesis of this compound, the most direct and common approach would be the amidation of 4-bromobenzoic acid or its activated derivatives (like 4-bromobenzoyl chloride) with cycloheptylamine. A study details the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide in a 93% yield by reacting 4-bromobenzoic acid with (S)-1-phenylethanamine using titanium tetrachloride (TiCl₄) as a coupling reagent. researchgate.net A similar strategy could be envisioned for the synthesis of the title compound.

Further derivatization of the N-cycloheptyl group itself would require specific functionalization of the cycloheptyl ring, which would likely be carried out on the cycloheptylamine starting material prior to the amide bond formation.

Modifications of the Cycloheptyl Moiety

The synthesis of derivatives of this compound can involve the introduction of the cycloheptyl group onto a pre-existing benzamide framework. Research has demonstrated the synthesis of N,N-dibenzyl-4-cycloheptylbenzamide from N,N-dibenzyl-4-bromobenzamide. amazonaws.com This suggests a pathway where the bromo-substituent on the benzoyl ring can be replaced by a cycloheptyl group, likely through a metal-catalyzed cross-coupling reaction. While specific literature on the direct modification of the cycloheptyl ring once it is attached to the N-cycloheptylbenzamide core is not extensively detailed, general principles of aliphatic chemistry would apply. Hypothetical modifications could include functionalization of the cycloheptyl ring through radical halogenation or oxidation, though such pathways would require careful optimization to avoid reactions on the benzamide core.

Synthesis of Novel Heterocyclic Analogs Incorporating the Benzamide Core

The benzamide core is a versatile scaffold for the construction of more complex heterocyclic systems. Various synthetic strategies allow for the annulation of rings onto the benzamide structure.

One approach involves using 3-(4-bromobenzoyl)prop-2-enoic acid as a precursor. researchgate.net This compound, which shares the 4-bromobenzoyl moiety, can react with various nucleophiles to generate a range of heterocycles. For instance, treatment with thiourea (B124793) can yield 2-pyrimidine thione derivatives, while reactions with ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) or piperidine (B6355638) can lead to substituted pyridines. researchgate.net Phthalazinone derivatives can also be synthesized from this precursor. researchgate.net

Another avenue for creating heterocyclic analogs is through the use of Baylis-Hillman bromides, which can be converted into thio-substituted pyrimidines, benzoxazoles, benzothiazoles, and triazole analogues. nih.gov Furthermore, intramolecular annulation reactions catalyzed by copper can be employed on benzamide derivatives bearing a tethered alkyne moiety to produce complex fused heterocycles like dihydrobenzofuran-isoquinolones. soton.ac.uk These methods highlight the potential to transform the basic this compound structure into a diverse library of novel heterocyclic compounds.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and improving yields. The key chemical transformation is the formation of the amide bond (amidation).

Elucidation of Reaction Mechanisms for Amidation

Amidation reactions are fundamental in organic synthesis and can proceed through various mechanisms. beilstein-journals.org Traditional methods often involve the activation of a carboxylic acid (like 4-bromobenzoic acid) to an acyl halide or anhydride, which then reacts with an amine (cycloheptylamine).

More modern, metal-catalyzed approaches have also been developed. Rhodium(III)-catalyzed C-H activation offers a direct way to form amides. Mechanistic experiments, including competition experiments and kinetic isotope effect (KIE) studies, suggest that C-H activation is often the turnover-limiting and irreversible step. nih.gov For instance, a KIE value of 2.6 was observed in one study, indicating that the C-H bond cleavage is involved in the rate-determining step. nih.gov These reactions can favor more acidic C-H bonds, as shown in competition experiments where an electron-deficient benzamide reacted faster than an unsubstituted one. nih.gov

Metal-free amidation protocols have also been developed. One such method involves the oxidative cleavage of a C-C bond in pyridinium (B92312) salts of phenacyl bromides, followed by the formation of a new C-N bond with an amine in the presence of a base like potassium carbonate. beilstein-journals.org Control experiments have shown that the reaction is less efficient under a nitrogen atmosphere, suggesting the involvement of oxygen. beilstein-journals.org

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Metal-mediated synthesis of benzamides, including this compound, often relies on transition metal catalysts like palladium, copper, cobalt, and rhodium. Each has a characteristic catalytic cycle.

Palladium-Catalyzed Amidation: The general catalytic cycle for palladium-catalyzed amidation typically begins with the oxidative addition of an aryl halide (e.g., 4-bromobenzoyl chloride) to a Pd(0) complex. syr.edu This forms a Pd(II) intermediate. Subsequently, a ligand exchange occurs where the amide (or its deprotonated form) displaces the halide on the palladium center. The final step is reductive elimination, which forms the C-N bond of the desired benzamide product and regenerates the active Pd(0) catalyst. syr.edu The choice of ligand (monodentate vs. bidentate) can significantly influence the mechanism and the rate-determining step. syr.edu

Copper-Catalyzed Amidation: In copper-catalyzed C-H amidation, the mechanism can involve radical intermediates. For example, in the amidation of alkanes, a tert-butoxy (B1229062) radical, generated from a peroxide, abstracts a hydrogen from the alkane to form an alkyl radical. berkeley.edu This alkyl radical then combines with a copper-amide complex, such as [(phen)Cu(phth)2], to form the N-alkyl amide product. berkeley.edu Mechanistic studies involving radical traps support the presence of these radical intermediates. berkeley.edu

Cobalt-Catalyzed Amidation: Cobalt-catalyzed C-H amidation often utilizes a directing group to achieve selectivity. For the dimerization of benzamides, computational studies have explored charge neutral and anionic catalytic cycles. rsc.org A favorable proposed mechanism involves a concerted-metalation-deprotonation (CMD) step, followed by C-C coupling, and finally product formation and catalyst regeneration. rsc.org The C-C coupling step is often identified as the rate-determining step. rsc.org

Rhodium-Catalyzed Amidation: The catalytic cycle for Rh(III)-catalyzed C-H activation/amidation typically starts with the C-H activation of the benzamide by the Rh(III) catalyst. nih.gov This is followed by coordination and insertion of the coupling partner (e.g., a diazo compound). Reductive elimination then yields the final product and regenerates the Rh(III) catalyst. nih.gov

Influence of Reaction Conditions on Selectivity and Yield

The outcome of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions. Key parameters include temperature, catalyst concentration, reactant molar ratios, and the choice of solvent.

Catalyst and Base: The choice and amount of catalyst and base are critical. In a manganese-catalyzed N-methoxymethylation of benzamide, various manganese catalysts, ligands, and bases were screened, with Mn(CO)₅Br and K₂CO₃ being found to be optimal. rsc.org The yield often increases with catalyst loading up to a certain point, after which it may plateau or even decrease. mdpi.com Similarly, the type of base (organic vs. inorganic) and its stoichiometry can significantly impact the reaction's efficiency. rsc.orgresearchgate.net

Solvent: The solvent can influence the solubility of reactants and catalysts, as well as the reaction mechanism itself. In the synthesis of N-(pyridin-2-yl)-benzamides, various solvents were tested, with dichloromethane (DCM) providing the highest yield compared to toluene, THF, dioxane, and water. mdpi.com

The table below summarizes the optimization of conditions for a representative PhIO-mediated oxidation reaction for synthesizing benzamide derivatives. mdpi.com

| Entry | Reagent Ratio (Substrate:PhIO) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | Room Temp | 24 | 45.2 |

| 2 | 1:1.5 | Room Temp | 12 | 60.5 |

| 3 | 1:2 | Room Temp | 2 | 72.9 |

| 4 | 1:2.5 | Room Temp | 2 | 73.1 |

| 5 | 1:2 | 0 | 6 | 65.4 |

| 6 | 1:2 | 50 | 0.5 | 58.7 |

Table showing the effect of reagent ratio and temperature on product yield.

Green Chemistry Approaches in Synthesis of this compound

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.netmdpi.comijnc.ir These principles can be applied to the synthesis of this compound.

Sustainable Solvents and Solvent-Free Reactions: A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.gov Even better is the elimination of the solvent altogether. Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or using microwave irradiation, can lead to shorter reaction times, easier workup, and higher yields. mdpi.comnih.gov For example, the synthesis of chalcone (B49325) derivatives has been successfully achieved under solvent-free conditions using a solid catalyst. researchgate.net

Catalysis: The use of catalysts is inherently a green practice as they are used in small amounts and can be recycled and reused, reducing waste. mdpi.com Research is ongoing to develop more efficient and recyclable catalysts, including metal-organic frameworks (MOFs) and biocatalysts like enzymes. mdpi.comresearchgate.net For instance, a zirconium-based MOF has been shown to be an efficient and versatile catalyst for amide esterification. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times from hours to minutes. mdpi.comsemanticscholar.org This method has been successfully used to synthesize various heterocyclic compounds, offering benefits such as high product yields and simple purification procedures. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. mdpi.com C-H activation reactions are a good example of atom-economical processes as they avoid the need for pre-functionalized substrates, thus reducing the number of synthetic steps and the amount of waste generated. researchgate.net

By adopting these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Theoretical and Computational Chemistry Studies of 4 Bromo N Cycloheptylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. These methods are used to determine the optimized geometry, electronic structure, and various molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This method has been successfully applied to study the molecular geometry of related compounds, such as (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline, using the B3LYP functional with a 6-31G(d) basis set. For other similar molecules, like 4-bromo-3-(methoxymethoxy) benzoic acid, the B3LYP/6-311++G(d,p) level of theory has been utilized for structural determination. These studies provide a framework for understanding the bond lengths, bond angles, and dihedral angles of 4-bromo-N-cycloheptylbenzamide.

The geometry optimization process for this compound would involve minimizing the energy of the molecule to find its most stable conformation. This would reveal the spatial relationship between the brominated benzene (B151609) ring, the amide linkage, and the seven-membered cycloheptyl ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The two key FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability.

In computational studies of analogous compounds, the energies of the HOMO and LUMO are calculated to predict their behavior in chemical reactions. For instance, in a study of a similar Schiff base compound, the HOMO and LUMO energy levels were computed using the DFT-B3LYP/6-311G++(d,p) method. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the brominated benzene ring, while the LUMO would be distributed over the electron-accepting parts.

Table 1: Frontier Molecular Orbital Energies for a Structurally Similar Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The data presented is for a representative similar compound and is intended for illustrative purposes.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

In studies of related molecules, MESP analysis helps to identify the reactive sites. For this compound, the MESP surface would likely show a region of negative potential around the oxygen atom of the carbonyl group and the bromine atom, indicating their nucleophilic character. Conversely, the hydrogen atom of the amide group and the protons on the cycloheptyl ring would exhibit positive potential, highlighting their electrophilic nature.

Reactivity Descriptors and Chemical Properties Prediction

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity and stability.

Ionization Energy (I) is the energy required to remove an electron from a molecule, while Electron Affinity (A) is the energy released when a molecule gains an electron. According to Koopman's theorem, these values can be approximated from the energies of the HOMO and LUMO orbitals:

I ≈ -EHOMO

A ≈ -ELUMO

These descriptors are fundamental in understanding the electron-donating and electron-accepting capabilities of this compound.

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Soft molecules are generally more reactive. Chemical hardness can be calculated as:

η = (I - A) / 2

The nucleophilicity index (ω) provides a measure of a molecule's ability to act as a nucleophile. It is calculated from the chemical potential (μ) and chemical hardness (η), where μ ≈ -(I + A) / 2. The formula for the nucleophilicity index is:

ω = μ2 / (2η)

These reactivity descriptors, when calculated for this compound, would offer significant insights into its chemical behavior and potential for interaction with other molecules.

Table 2: Calculated Reactivity Descriptors for a Structurally Similar Compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.15 |

| Nucleophilicity Index (ω) | 3.66 |

Note: The data presented is for a representative similar compound and is intended for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the structure, dynamics, and interactions of molecules at an atomic level. msu.edu These methods are instrumental in understanding the physicochemical properties of compounds like this compound and guiding the design of new molecules with desired functionalities.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For benzamide (B126) derivatives, a key aspect is the relative orientation of the phenyl ring and the amide plane, as well as the conformation of the N-substituent, in this case, the cycloheptyl group.

Molecular mechanics (MM) and ab initio calculations are commonly employed to investigate the conformational preferences of substituted benzamides. nih.gov These studies often reveal that the planarity of the amide group and the torsional angle between the carbonyl group and the phenyl ring are critical conformational parameters. nih.gov For instance, in N-substituted benzamides, the N-alkyl group is often found to be coplanar with the carbonyl group. nih.gov The presence of bulky substituents can lead to non-planar conformations. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape by simulating the movement of atoms over time. researchgate.net This allows for the exploration of different energy minima and the transitions between them, offering a more complete picture of the molecule's flexibility. For this compound, MD simulations could reveal the preferred puckering of the cycloheptyl ring and its orientation relative to the benzamide core.

Illustrative Conformational Data for this compound

This table presents hypothetical data based on typical findings for substituted benzamides.

| Parameter | Method | Predicted Value |

| Phenyl-Carbonyl Torsional Angle (ω) | Molecular Mechanics (MMFF94) | 25-35° |

| Cycloheptyl Ring Conformation | Molecular Dynamics (AMBER) | Predominantly twist-chair |

| Amide Bond (C-N) Geometry | Ab initio (HF/6-31G*) | Near planar |

Molecular dynamics simulations are also invaluable for studying how a molecule like this compound interacts with its environment, be it in a solvent or in a crystalline solid state. These simulations can provide insights into solvation effects, intermolecular interactions, and crystal packing.

In solution, MD simulations can model the explicit interactions between the solute and solvent molecules, helping to understand solubility and the stability of different conformers in various solvents. researchgate.net For example, simulations can show the formation of hydrogen bonds between the amide group of the benzamide and protic solvents.

In the solid state, simulations can be used to understand the crystal packing forces, which are often dominated by hydrogen bonding and π-stacking interactions. iucr.org For many benzamide derivatives, intermolecular hydrogen bonds involving the amide N-H and carbonyl oxygen are crucial for the crystal lattice formation. nih.gov Hirshfeld surface analysis, derived from computational models, can further quantify these intermolecular contacts. iucr.org

Benzamide derivatives are known to exhibit a wide range of biological activities, often acting as ligands for various protein receptors. nih.govnih.gov Computational techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are pivotal in modeling these interactions and designing more potent and selective molecules. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov For this compound, docking studies could be performed on potential biological targets to hypothesize its mechanism of action.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of a series of molecules with their biological activity. mdpi.comnih.gov These models can help in understanding the structural requirements for activity and guide the design of new analogs with improved properties. nih.gov

Hypothetical Docking Results for this compound with a Target Protein

This table presents a hypothetical scenario for illustrative purposes.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Serine 234 (side chain OH) | 2.1 |

| Hydrophobic Interaction | Leucine 187 (side chain) | 3.5 |

| π-π Stacking | Phenylalanine 312 (aromatic ring) | 4.2 |

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govresearchgate.net For the synthesis of benzamides, DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. nih.govrsc.org

For example, studies on the formation of benzamides from carboxylic acids and amines have used DFT to investigate the role of catalysts and to compare different proposed mechanisms, such as stepwise versus concerted pathways. rsc.org These computational insights can help in optimizing reaction conditions and improving yields. nih.gov

Prediction of Spectroscopic Data through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure confirmation and interpretation of experimental data.

Density Functional Theory (DFT) is widely used for predicting spectroscopic data. nih.gov For instance, the calculation of vibrational frequencies using DFT can aid in the assignment of peaks in experimental FT-IR spectra. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that show good agreement with experimental results. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the electronic transition energies. nih.gov

Illustrative Predicted vs. Experimental Spectroscopic Data for a Benzamide Analog

This table shows typical correlations and is for illustrative purposes.

| Spectroscopic Data | Computational Method | Predicted Value | Experimental Value |

| C=O Stretch (IR) | DFT (B3LYP/6-31G) | 1675 cm⁻¹ | 1660 cm⁻¹ |

| Amide N-H Proton (¹H NMR) | GIAO (B3LYP/6-311G**) | 8.5 ppm | 8.3 ppm |

| λmax (UV-Vis) | TD-DFT (B3LYP/6-31G) | 275 nm | 280 nm |

Applications in Advanced Organic Synthesis and Material Science

4-Bromo-N-cycloheptylbenzamide as a Versatile Building Block

In the realm of synthetic organic chemistry, building blocks are foundational molecules from which more complex structures are assembled. This compound fits this role adeptly due to its capacity for controlled and selective chemical transformations.

Precursor for Diverse Chemical Compounds and Libraries

Aryl halides, including aryl bromides, are cornerstone precursors in the synthesis of compound libraries for drug discovery and chemical biology. nih.govenamine.net The bromine atom in this compound can be substituted or coupled, allowing for the systematic introduction of a wide array of functional groups. This capability is particularly valuable in combinatorial chemistry, where large collections of structurally related compounds are generated to screen for biological activity. For instance, palladium-catalyzed C–N coupling reactions are a robust method for constructing DNA-encoded chemical libraries (DECLs), a technology that uses DNA tags to identify members of a massive library. acs.orgsemanticscholar.org The aryl bromide moiety of this compound makes it a suitable substrate for such transformations, enabling the creation of a diverse set of derivatives where the bromine is replaced by various amine-containing fragments.

Intermediate in the Synthesis of Complex Molecular Architectures

Beyond its use in library synthesis, this compound serves as a key intermediate in multi-step syntheses of complex molecules. The differential reactivity of its functional groups—the aryl bromide and the amide—can be exploited to build molecular complexity in a stepwise fashion. The amide group, for example, is generally stable under the conditions required for many cross-coupling reactions at the aryl bromide site. This allows chemists to first elaborate the aromatic core of the molecule and then, if desired, modify the amide portion in subsequent steps. This strategic approach is fundamental to the total synthesis of natural products and the construction of sophisticated organic materials where precise control over the final structure is paramount.

Strategic Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom of this compound is its most synthetically versatile feature, providing a reactive site for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is typically N, O, or S) bonds. These transformations are predominantly achieved through transition metal-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis.

The aryl bromide can readily participate in a variety of these named reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. nih.govorganic-chemistry.org It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. nih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene, creating a new C-C bond. organic-chemistry.orgwikipedia.org This method is highly effective for attaching vinyl groups to aromatic rings.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a primary method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org It has largely replaced harsher traditional methods for synthesizing aryl amines.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-N, and C-S bonds by coupling the aryl bromide with alcohols, amines, or thiols, respectively. wikipedia.orgnih.gov While often requiring harsher conditions than palladium-catalyzed methods, it remains a useful transformation. wikipedia.org

The following interactive table summarizes these key transformations for which this compound can serve as a substrate.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl/Vinyl) | Organoboron Compound (e.g., R-B(OH)₂) | Palladium / Base |

| Heck Reaction | Carbon-Carbon (Aryl-Vinyl) | Alkene (e.g., H₂C=CHR) | Palladium / Base |

| Sonogashira Coupling | Carbon-Carbon (Aryl-Alkynyl) | Terminal Alkyne (e.g., H-C≡C-R) | Palladium / Copper(I) / Base |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Amine (e.g., R₂NH) | Palladium / Base |

| Ullmann Condensation | Carbon-Oxygen/Nitrogen/Sulfur | Alcohol/Amine/Thiol | Copper / Base |

Incorporation into Polymer and Material Science Research (e.g., Engineering Plastics, Lubricants)

The unique combination of a halogenated aromatic ring and an amide linkage suggests potential applications for this compound and its derivatives in material science.

Brominated aromatic compounds are widely used as flame retardants in engineering plastics. kemdikbud.go.id They are added to polymers like polypropylene, high-impact polystyrene (HIPS), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) to inhibit, suppress, or delay the formation of flames and prevent the spread of fire. kemdikbud.go.idacs.org The bromine atoms interfere with the radical chain reactions of combustion in the gas phase. The incorporation of a molecule like this compound into a polymer matrix could impart flame-retardant properties. Furthermore, the rigid benzamide (B126) structure could potentially enhance the thermal stability and mechanical properties of the host plastic.

In the field of lubrication, studies have shown that additives containing amide functional groups can improve the anti-wear and oxidation stability properties of lubricating oils and greases. nih.govresearchgate.net These surface-active additives can form a protective film on metal surfaces, reducing friction and wear under boundary lubrication conditions. The amide group in this compound, coupled with the bulky cycloheptyl group, could provide the necessary surface activity and stability to function as an effective lubricant additive.

Design and Synthesis of Functional Materials Incorporating Benzamide Moieties

The benzamide moiety is a powerful functional group for designing self-assembling and functional materials due to its ability to form strong and directional hydrogen bonds. mdpi.com The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This donor-acceptor pairing leads to predictable intermolecular N-H···O hydrogen bonds, which can guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures. mdpi.com This principle is central to crystal engineering and the design of materials like liquid crystals, gels, and porous organic frameworks.

By using this compound as a starting point, chemists can design more complex monomers for the synthesis of functional polymers, such as aromatic polyamides (aramids). mdpi.com Through cross-coupling reactions at the bromine site, other polymerizable groups or functional moieties can be attached. The resulting monomers could then be polymerized to create materials where the benzamide's hydrogen-bonding capability directs chain packing, leading to materials with high strength, thermal stability, and specific recognition properties. The ability of amide groups to form robust hydrogen-bonded networks is also exploited in the design of co-crystals, where an active pharmaceutical ingredient is combined with a co-former to improve properties like solubility or stability. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The academic understanding of 4-bromo-N-cycloheptylbenzamide is primarily derived from the extensive body of research on the broader classes of N-substituted benzamides and brominated aromatic compounds. The synthesis of such a compound is conventionally achieved through the coupling of a 4-bromobenzoyl derivative (such as 4-bromobenzoyl chloride or 4-bromobenzoic acid) with cycloheptylamine (B1194755). The reactivity of this compound is characterized by two main features: the amide linkage and the carbon-bromine bond. The amide group offers sites for hydrogen bonding and potential hydrolysis under acidic or basic conditions. The bromine atom on the phenyl ring is a versatile functional group for further molecular elaboration, particularly through transition-metal-catalyzed cross-coupling reactions. While specific studies on this compound are not prominent in the literature, the well-established chemistry of benzamides suggests its potential utility as a scaffold in medicinal chemistry and materials science, similar to other benzamide (B126) derivatives that have been investigated for a range of biological activities. nih.govmdpi.com

Unexplored Synthetic Routes and Methodological Innovations

While standard amidation procedures are applicable, several modern and innovative synthetic routes remain unexplored for this compound. Future research could focus on more sustainable and efficient methodologies.

Direct Catalytic Amidation : Exploring direct amidation reactions between 4-bromobenzoic acid and cycloheptylamine using novel catalysts, such as those based on boron or other main group elements, could offer a greener alternative to traditional methods that require stoichiometric activating agents. researchgate.net

Mechanochemical Synthesis : The use of ball milling or other mechanochemical techniques could enable solvent-free synthesis, reducing environmental impact and potentially offering different reactivity or selectivity profiles.

Enzymatic Synthesis : Biocatalytic approaches, employing enzymes like lipases, could provide a highly selective and environmentally benign route to the amide under mild reaction conditions.

Novel Coupling Reagents : Investigation into newly developed coupling reagents that offer higher yields, shorter reaction times, and compatibility with a broader range of functional groups could streamline the synthesis. For example, the use of titanium tetrachloride has been shown to be effective for the synthesis of other brominated benzamides. researchgate.net

Potential for Novel Derivatives with Tailored Chemical Reactivity

The structure of this compound provides a robust platform for the generation of diverse chemical derivatives with tailored properties. The strategic location of the bromine atom is key to this potential, serving as a versatile handle for derivatization.

Cross-Coupling Reactions : The carbon-bromine bond is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netmdpi.com This allows for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby enabling fine-tuning of the molecule's electronic, steric, and lipophilic properties.

Modification of the Cycloheptyl Moiety : Functionalization of the cycloheptyl ring could yield another class of derivatives. Introducing substituents on this ring could modulate the compound's conformational flexibility and solubility.

Synthesis of Heterocyclic Analogues : The bromobenzamide core can be used as a precursor for synthesizing more complex heterocyclic systems. For instance, intramolecular cyclization reactions could be designed to construct fused-ring systems, a common motif in pharmacologically active compounds. mdpi.com Research into benzamide derivatives has shown their potential as antitumor agents by targeting enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov

| Potential Derivatization Strategy | Reaction Type | Introduced Functionality | Potential Application |

| Arylation of the Benzene (B151609) Ring | Suzuki Coupling | (Substituted) Phenyl | Modulating electronic properties, biological targeting |

| Amination of the Benzene Ring | Buchwald-Hartwig | Primary/Secondary Amines | Altering solubility, hydrogen bonding capability |

| Alkynylation of the Benzene Ring | Sonogashira Coupling | Alkyne Groups | Precursor for click chemistry, material science applications |

| Functionalization of Cycloheptyl Ring | Halogenation, Oxidation | Hydroxyl, Halogen | Modifying lipophilicity and metabolic stability |

Integration with Emerging Fields of Chemical Research (e.g., Flow Chemistry, Machine Learning in Synthesis)

The synthesis and study of this compound and its derivatives could be significantly advanced by integrating emerging technologies.

Flow Chemistry : The formation of amide bonds is a well-documented application of continuous flow chemistry. nih.gov Transferring the synthesis of this compound to a flow reactor could offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for automated, on-demand production. amidetech.com Flow chemistry also facilitates the telescoping of multi-step synthetic sequences, which would be beneficial for the production of novel derivatives. chimia.chrsc.org

Machine Learning in Synthesis : Artificial intelligence and machine learning are revolutionizing chemical synthesis. stanford.edu These tools could be applied to:

Reaction Optimization : Machine learning algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of this compound. acs.org

Retrosynthetic Analysis : AI-powered platforms can propose novel and efficient synthetic routes to the target molecule and its derivatives. mit.edu

De Novo Design : Machine learning models can be trained to design novel derivatives with specific desired properties (e.g., high binding affinity to a biological target) by learning from existing chemical data. acs.org

Future Directions in Advanced Spectroscopic and Computational Analysis of Benzamide Systems

A deeper understanding of the structural and electronic properties of this compound can be achieved through advanced analytical and computational methods.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-bromo-N-cycloheptylbenzamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling 4-bromobenzoic acid derivatives with cycloheptylamine via amide bond formation. Key steps include:

- Activation of the carboxylic acid using coupling agents like HATU or EDCI.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization using NMR (<sup>1</sup>H, <sup>13</sup>C), mass spectrometry (ESI-MS), and elemental analysis to confirm purity .

- Safety Note : Ensure proper handling of brominated intermediates, which may release toxic fumes during reactions .

Q. How should researchers handle this compound to ensure safety during experiments?

- Safety Protocols :

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist immediately .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- General Precautions : Use fume hoods, nitrile gloves, and lab coats. Store in a cool, dry place away from oxidizing agents .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Key Techniques :

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Experimental Design :

- Variables : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%).

- Response Metrics : Yield, purity (HPLC), reaction time.

- Analysis : Use a 2³ factorial design to identify interactions between variables. For example, higher temperatures in DMF may improve yield but reduce purity .

Q. What computational approaches are effective in predicting the biological activity of this compound?

- Methodology :

- Molecular Docking : Screen against targets like kinase enzymes (e.g., EGFR) using AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity.

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable interactions) .

Q. How can researchers resolve contradictions in experimental data related to the compound’s reactivity?

- Framework :

- Theoretical Alignment : Reconcile discrepancies (e.g., unexpected byproducts) using mechanistic organic chemistry principles (e.g., steric effects in cycloheptyl group) .

- Data Triangulation : Cross-validate HPLC, NMR, and crystallography data. For instance, inconsistent melting points may indicate polymorphic forms .

Q. What are the unexplored biological targets for this compound based on structural analogs?

- Research Gaps :

- Enzyme Inhibition : Analogous benzamides (e.g., 4-fluoro-N-hydroxybenzamide) inhibit histone deacetylases (HDACs) .

- Antimicrobial Activity : Structural similarity to 3-bromo-N-cyclopropyl-4-fluorobenzamide suggests potential against Gram-positive bacteria .

- Methodological Proposal : Use high-throughput screening (HTS) assays to evaluate cytotoxicity and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.